molecular formula C19H22N2O4S B4655192 N-(3-methylphenyl)-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide

N-(3-methylphenyl)-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide

Cat. No.: B4655192
M. Wt: 374.5 g/mol
InChI Key: FGCHQUQUIASDKG-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable amide precursor under acidic or basic conditions.

    Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide linkage.

    Substitution Reactions: The final step involves the substitution of the 3-methylphenyl group onto the benzenesulfonamide backbone, typically using a Friedel-Crafts alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine, using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(3-methylphenyl)-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide: shares structural similarities with other sulfonamide-based compounds, such as:

Uniqueness

The unique combination of the 3-methylphenyl group and the pyrrolidinone ring in this compound contributes to its distinct chemical properties and potential applications. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-(3-methylphenyl)-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-15-5-4-6-16(13-15)20-26(23,24)18-9-7-17(8-10-18)25-14-19(22)21-11-2-3-12-21/h4-10,13,20H,2-3,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCHQUQUIASDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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